molecular formula C26H21N3O4S B2383011 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide CAS No. 866873-70-3

2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide

Katalognummer B2383011
CAS-Nummer: 866873-70-3
Molekulargewicht: 471.53
InChI-Schlüssel: HDSGFDSJMLEEIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to be a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a tricyclic diaza structure, and a sulfanyl-acetamide group attached to a phenyl ring.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions including formation of rings, introduction of functional groups, and various coupling reactions.



Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, and the amide group might participate in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound (such as melting point, boiling point, solubility, etc.) would depend on its specific structure and the nature of its functional groups.


Wissenschaftliche Forschungsanwendungen

Environmental Exposure to Methoxylated Compounds

Dietary Exposure and Biomonitoring A study investigated human exposure to phenolic and methoxylated organohalogen contaminants (OHCs), evaluating their concentrations in breast milk and serum. It found that dietary intakes of these OHCs result in differential partitioning between breast milk and serum, indicating variable pharmacokinetic or exposure routes for different compounds (Fujii et al., 2014).

Drug Metabolism and Pharmacokinetics

Metabolism of Acetaminophen Research on acetaminophen metabolism in humans has highlighted the drug's metabolites, including methoxyacetaminophen and its conjugates, providing insights into the complexity of drug metabolism pathways and the importance of considering various metabolites in pharmacokinetic studies (Mrochek et al., 1974).

Pharmacokinetics of Novel Compounds Another study focused on a novel compound, highlighting the importance of understanding the pharmacokinetic properties, including metabolism and systemic effects, of new chemical entities. This is particularly relevant for compounds with unique structures or effects, such as muscle relaxants or anxiolytic drugs (Tse et al., 1984).

Biochemical and Toxicological Effects

Oxidative Stress and Drug Interactions A study on paracetamol (acetaminophen) explored its effects on various enzyme systems (CYP, COX, NOS) and oxidative stress, underscoring the intricate interplay between drug compounds and biochemical pathways in humans. The findings suggest that paracetamol can influence processes like prostacyclin and nitric oxide synthesis without increasing oxidative stress, highlighting the nuanced biochemical interactions drugs can have within the body (Trettin et al., 2014).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.


Zukünftige Richtungen

Future research could involve studying the properties and potential applications of this compound, as well as exploring methods for its synthesis.


Eigenschaften

IUPAC Name

2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-32-19-13-11-17(12-14-19)15-29-25(31)24-23(20-9-5-6-10-21(20)33-24)28-26(29)34-16-22(30)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGFDSJMLEEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.